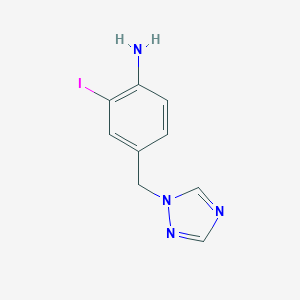

2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-(1,2,4-triazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN4/c10-8-3-7(1-2-9(8)11)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMFYNKMWSQZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=NC=N2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455954 | |

| Record name | 2-Iodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160194-26-3 | |

| Record name | 2-Iodo-4-(1H-1,2,4-triazol-1-ylmethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160194-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-(3-Iodo-4-aminobenzyl)-1H-1,2,4-triazole) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3-iodo-4-aminobenzyl)-1H-1,2,4-triazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies for 2 Iodo 4 1,2,4 Triazol 1 Ylmethyl Aniline and Its Derivatives

State-of-the-Art Synthetic Routes for the Compound

The construction of the 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline molecule involves the strategic assembly of an iodinated aniline (B41778) core with a 1,2,4-triazole (B32235) moiety. Modern synthetic chemistry offers several advanced pathways to achieve this, emphasizing efficiency, control, and sustainability.

Convergent and Divergent Synthetic Strategies for Aniline-Triazole Scaffolds

The synthesis of complex molecules like this compound can be approached through two primary strategies: convergent and divergent synthesis.

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For the target compound, a convergent strategy would entail the preparation of a 2-iodoaniline (B362364) precursor and a separate synthesis of a (1,2,4-triazol-1-ylmethyl)ating agent.

Fragment 1 (Aniline Core): A suitable starting material would be 4-methylaniline, which can be iodinated to 2-iodo-4-methylaniline. prepchem.comrsc.org Subsequent bromination of the methyl group would yield 4-(bromomethyl)-2-iodoaniline, a key electrophilic intermediate.

Fragment 2 (Triazole Nucleophile): 1H-1,2,4-triazole can be deprotonated with a base (e.g., sodium hydride) to form the sodium salt of the triazole, a potent nucleophile.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is progressively modified to create a library of related compounds. mdpi.com A plausible divergent route could start from 4-amino-3-iodobenzaldehyde. This central precursor could first be subjected to reductive amination to install various groups or undergo reactions to form the triazole ring, from which other derivatives can be synthesized. While perhaps less direct for the specific target, this approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | High overall yield, independent optimization of steps, efficient for a single target. | Less suitable for library synthesis. |

| Divergent | Synthesis from a common precursor to generate multiple derivatives. | Efficient for creating a library of analogues, ideal for SAR studies. mdpi.com | May involve more steps and lower overall yield for a single target. |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org The synthesis of 1,2,4-triazoles, in particular, has seen significant advancements in this area. nih.govnih.gov

Key green approaches applicable to the synthesis of the target compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. Modern methods employ more benign alternatives like water, glycerol, or deep eutectic solvents (DES). consensus.app For instance, the crucial cycloaddition step to form the triazole ring can often be performed in these sustainable media.

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as efficient alternatives to conventional heating. These techniques can significantly reduce reaction times, improve yields, and minimize the formation of byproducts. nih.gov

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. This includes employing heterogeneous catalysts or developing metal-free reaction pathways where possible. rsc.orgnih.gov For example, copper nanoparticles have been effectively used in green solvents for triazole synthesis. consensus.app

A hypothetical green synthesis could involve an electrochemical approach for synthesizing the 1,2,4-triazole ring from aryl hydrazines and other simple nitrogen sources, avoiding the use of harsh oxidants and transition-metal catalysts. isres.org

Exploration of Stereoselective and Regioselective Synthetic Pathways

While the target molecule, this compound, is achiral and thus stereoselectivity is not a factor in its direct synthesis, the principle of regioselectivity is paramount, particularly in the formation of the 1,2,4-triazole ring. The synthesis of 1,2,4-triazoles can lead to different regioisomers (e.g., 1,3-, 1,5-, or 1,3,5-substituted products). organic-chemistry.org

Achieving high regioselectivity for the desired 1-substituted 1,2,4-triazole is critical. Modern synthetic methods offer precise control over the reaction outcome:

Catalyst-Controlled Regioselectivity: Research has shown that the choice of metal catalyst can dictate the regiochemical outcome. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces the 1,5-disubstituted isomers. isres.org

Precursor-Directed Synthesis: The most common methods for synthesizing 1-substituted 1,2,4-triazoles, such as the Pellizzari or Einhorn-Brunner reactions, rely on the careful selection of starting materials (e.g., amidines, hydrazides, or hydrazonoyl chlorides) that direct the cyclization to the desired isomer. scribd.commdpi.com A one-pot, two-step process starting from a carboxylic acid, an amidine, and a monosubstituted hydrazine (B178648) can produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. frontiersin.org

Detailed Reaction Mechanism Elucidation

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The synthesis of this compound involves key steps where catalysis and the nature of intermediates play a defining role.

Role of Transition Metal Catalysis in Synthesis (e.g., Palladium-mediated reactions involving iodoanilines)

Transition metals, particularly palladium and copper, are instrumental in the synthesis of both the aniline-triazole scaffold and its subsequent derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling: The iodo-substituent on the aniline ring serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions. This is especially relevant for the synthesis of derivatives of the target compound. Reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig amination allow for the introduction of a wide range of aryl, alkynyl, or amino groups at the 2-position of the aniline ring. The direct synthesis of N-arylated carbazoles through palladium-catalyzed amination of cyclic iodonium (B1229267) salts with anilines highlights the power of this approach. beilstein-journals.orgbeilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are widely used in the synthesis of triazoles. While the renowned Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" produces 1,2,3-triazoles, copper salts (e.g., CuBr₂, Cu(OAc)₂) are also effective catalysts for oxidative cyclizations that form 1,2,4-triazoles from precursors like amidines or nitriles. organic-chemistry.orgacs.org A copper-catalyzed three-component reaction can be used to produce N-alkyl-5-seleno-1,2,3-triazoles, showcasing the versatility of copper in forming the triazole core. frontiersin.org

| Metal Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (Suzuki, Buchwald-Hartwig) | Functionalization of the iodoaniline core to create derivatives. | beilstein-journals.orgbeilstein-journals.org |

| Copper (Cu) | Oxidative Cyclization / C-N Coupling | Formation of the 1,2,4-triazole ring from various precursors. | organic-chemistry.orgacs.org |

| Silver (Ag) / Copper (Cu) | [3+2] Cycloaddition | Catalyst-controlled regioselective synthesis of 1,2,4-triazole isomers. | isres.org |

Investigation of Reaction Intermediates and Transition States in Triazole Annulation

The formation of the 1,2,4-triazole ring (annulation) is a multi-step process involving distinct intermediates and transition states. solubilityofthings.com The specific pathway depends on the chosen synthetic route.

A common mechanism for 1,2,4-triazole synthesis involves the condensation of a hydrazine derivative with a compound containing a carbon-nitrogen double bond, followed by cyclization. For instance, the reaction of an amidine with a hydrazide would proceed through several key stages:

Intermediate Formation: The initial reaction is typically a condensation that forms an N-acylamidrazone intermediate. This intermediate contains all the necessary atoms for the triazole ring.

Cyclization: This intermediate then undergoes an intramolecular cyclization. This step involves the nucleophilic attack of a terminal nitrogen atom onto an electrophilic carbon. This is often the rate-determining step and proceeds through a high-energy transition state. solubilityofthings.com

Aromatization: The resulting non-aromatic cyclic intermediate subsequently eliminates a molecule (commonly water or ammonia) to form the stable, aromatic 1,2,4-triazole ring.

Computational and experimental studies help to elucidate the precise nature of these intermediates and transition states. For example, in photochemical syntheses, the reaction can proceed through triplet species and azomethine ylide intermediates, which then undergo cycloaddition. rsc.org Understanding these transient species is key to controlling the reaction's efficiency and selectivity. researchgate.net A plausible mechanism for a copper-catalyzed reaction involves the 1,3-dipolar cycloaddition between a nitro-olefin and an azide (B81097) to form a triazole intermediate, which is stabilized by the catalyst. nih.gov

Mechanistic Insights into 1,2,4-Triazole Ring Formation Reactions

The formation of the 1,2,4-triazole ring is a cornerstone in the synthesis of a vast number of pharmacologically important compounds. nih.govfrontiersin.org The mechanistic pathways for constructing this heterocycle are diverse, with classical methods such as the Pellizzari and Einhorn-Brunner reactions providing foundational understanding.

Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.orgresearchgate.net The mechanism is initiated by the nucleophilic attack of a nitrogen atom from the hydrazide on the electrophilic carbonyl carbon of the amide. wikipedia.orgyoutube.com This is followed by a series of intramolecular proton transfers and dehydration steps. A key feature of the mechanism is an intramolecular cyclization, which forms the five-membered ring. wikipedia.org A final dehydration step then leads to the aromatic 1,2,4-triazole ring. wikipedia.org While effective, the Pellizzari reaction often requires high temperatures and can result in low yields, though modifications like microwave irradiation have been shown to improve reaction times and efficiency. wikipedia.org

Einhorn-Brunner Reaction: This reaction, described by Alfred Einhorn and Karl Brunner, synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of imides with alkyl hydrazines. wikipedia.orgwikipedia.orgen-academic.comscispace.com The mechanism commences with the protonation of the alkyl hydrazine, which then protonates a carbonyl oxygen of the imide. wikipedia.orgwikipedia.org This activation facilitates the attack by the primary amino group of the hydrazine onto the carbonyl carbon. wikipedia.org The subsequent steps involve the formation of an iminium ion after the loss of a water molecule, a 1,5-proton shift, and a final intramolecular nucleophilic attack to close the five-membered ring. wikipedia.org Elimination of a second water molecule and a proton yields the final 1,2,4-triazole product. wikipedia.orgwikipedia.org A notable aspect of the Einhorn-Brunner reaction is its regioselectivity when asymmetrical imides are used; the substituent from the more acidic acyl group preferentially occupies the 3-position of the triazole ring. wikipedia.org

Modern synthetic strategies have expanded the toolkit for 1,2,4-triazole synthesis, employing methods like metal-free desulfurization-condensation, copper-catalyzed oxidative coupling, and multi-component reactions, which offer greater flexibility and efficiency. organic-chemistry.orgisres.org

Mechanistic Aspects of Halogenation Reactions, Particularly Selective Iodination

The introduction of an iodine atom onto the aniline scaffold of this compound is achieved through electrophilic aromatic substitution (SEAr). The mechanism and regioselectivity of this reaction are governed by the nature of the iodinating agent and the electronic properties of the aniline substrate.

The core of the mechanism involves the generation of a potent iodine electrophile, often denoted as "I⁺" or a highly polarized iodine species. wikipedia.org Molecular iodine (I₂) itself is not sufficiently electrophilic to react with many aromatic rings, including moderately activated ones. commonorganicchemistry.com Therefore, its activation is required, typically through the use of an oxidizing agent (like nitric acid or hydrogen peroxide) or a Lewis acid. wikipedia.org Common laboratory reagents for this purpose include N-Iodosuccinimide (NIS), iodine monochloride (ICl), or systems that generate acetyl hypoiodite (B1233010) in situ. niscpr.res.inresearchgate.net

Once the electrophile is generated, the reaction proceeds via the classical SEAr pathway:

π-Complex Formation: The electrophile is initially attracted to the electron-rich π-system of the aniline ring, forming a transient π-complex.

σ-Complex (Arenium Ion) Formation: The aniline ring acts as a nucleophile, attacking the iodine electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This is typically the rate-determining step of the reaction. niscpr.res.in

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new iodine substituent, restoring the aromaticity of the ring and yielding the final iodinated product.

Regioselectivity: The position of iodination is directed by the substituents on the benzene (B151609) ring. The aniline's amino group (-NH₂) is a powerful activating and ortho, para-directing group. chemedx.org In the precursor to the target molecule, the 4-position is occupied by the (1,2,4-triazol-1-ylmethyl) group. Consequently, the amino group directs electrophilic attack to the two equivalent ortho positions (2- and 6-positions). The selective formation of this compound is thus a direct consequence of this electronic guidance. The choice of solvent can also remarkably influence the ortho/para selectivity in aniline iodination. For instance, using NIS, polar solvents like DMSO favor para-iodination, while less polar solvents in the presence of acetic acid can dramatically increase the yield of the ortho-isomer. thieme-connect.comthieme-connect.com

Strategies for Scaffold Derivatization and Functionalization

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and optimizing its potential as a bioactive molecule. nih.govmdpi.com Modifications can be systematically introduced at three primary locations: the aniline moiety, the 1,2,4-triazole ring, and through the introduction of diverse functional groups at these positions.

Modifications on the Aniline Moiety of this compound

The aniline portion of the molecule offers several handles for chemical modification:

The Amino Group (-NH₂): As a primary aromatic amine, this group is a versatile site for derivatization. It can undergo acylation to form amides, sulfonylation to form sulfonamides, alkylation, or be used in reductive amination to introduce substituted alkyl groups. Furthermore, the amino group can be converted into a diazonium salt, which is a gateway to a wide range of functionalities through Sandmeyer-type reactions (e.g., replacement with -OH, -CN, -F, -Cl, -Br). acs.org

The Aryl Iodide (-I): The carbon-iodine bond is a particularly valuable site for introducing molecular diversity. Aryl iodides are excellent substrates in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Coupling with amines to form substituted diarylamines or alkylarylamines. nih.gov

Stille Coupling: Reaction with organostannanes. researchgate.net

Carbonylative Couplings: Introduction of carbonyl-containing groups like esters, amides, or ketones.

These cross-coupling reactions provide a powerful platform for the late-stage functionalization of the scaffold, enabling the synthesis of large libraries of analogues for SAR studies. nih.govacs.orgresearchgate.net

Modifications on the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a stable aromatic heterocycle, making direct functionalization challenging. nih.gov Therefore, the most common strategy for introducing diversity to this part of the molecule is to incorporate desired substituents during the ring's synthesis. nih.gov By choosing appropriately substituted starting materials for reactions like the Pellizzari or Einhorn-Brunner syntheses, one can generate analogues with various groups at the C3 and C5 positions of the triazole ring. acs.orgrsc.org

For instance, in a synthesis starting from an amidine and a hydrazine, using a substituted amidine will result in a substituent at the C3 position of the final triazole. This approach allows for the introduction of a wide array of functional groups, including alkyl, aryl, amino, and thioether moieties, which can significantly influence the molecule's biological activity. wisdomlib.org

Introduction of Diverse Functional Groups for Structure-Activity Exploration

The primary goal of derivatization is to systematically probe the interaction of the molecule with its biological target and to optimize its pharmacokinetic properties. drugdesign.orgnih.gov The introduction of different functional groups allows for the fine-tuning of steric, electronic, and physicochemical properties. nih.gov

Key properties that can be modulated include:

Lipophilicity: Affects cell membrane permeability and binding to hydrophobic pockets. Can be increased with alkyl or aryl groups and decreased with polar groups like hydroxyls or carboxylates.

Hydrogen Bonding: Introducing H-bond donors (e.g., -OH, -NH₂) or acceptors (e.g., carbonyls, nitriles) can establish or disrupt key interactions with a biological target.

Steric Bulk: Varying the size of substituents helps to map the dimensions of a binding site.

The following table outlines examples of derivatization strategies and their potential impact on molecular properties for SAR exploration.

| Modification Site | Reaction Type | Functional Group Introduced | Potential Physicochemical Impact for SAR |

| Aniline -NH₂ | Acylation | -NHC(O)R (Amide) | Increases steric bulk, adds H-bond donor/acceptor, may decrease basicity. |

| Aniline -NH₂ | Sulfonylation | -NHSO₂R (Sulfonamide) | Adds H-bond donor, significantly increases acidity of N-H, adds steric bulk. |

| Aniline -NH₂ | Reductive Amination | -NHCH₂R | Increases basicity (vs. amide), adds flexibility and lipophilicity. |

| Aryl -I | Suzuki Coupling | -Aryl / -Heteroaryl | Significantly increases steric bulk and lipophilicity, introduces π-stacking potential. |

| Aryl -I | Sonogashira Coupling | -C≡CR | Introduces a rigid, linear linker, increases lipophilicity. |

| Aryl -I | Buchwald-Hartwig | -NHR / -NR₂ | Introduces H-bond donor/acceptor, modulates basicity and lipophilicity. |

| Triazole C3/C5 | De novo synthesis | -CH₃, -CF₃ | Modulates lipophilicity and electronic properties. |

| Triazole C3/C5 | De novo synthesis | -NH₂, -OR | Introduces H-bond donor/acceptor sites. |

Advanced Computational and Theoretical Chemistry Investigations of 2 Iodo 4 1,2,4 Triazol 1 Ylmethyl Aniline Systems

In Silico Approaches for Structure-Activity Relationship (SAR) Modeling

Pharmacophore Modeling

The key pharmacophoric features of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline would likely include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.gov The 1,2,4-triazole (B32235) ring is a well-known pharmacophore in medicinal chemistry. researchgate.net The nitrogen atoms at positions 2 and 4 of the triazole ring are characteristic hydrogen bond acceptors. nih.gov The aniline (B41778) portion of the molecule contributes an aromatic ring and a primary amine (-NH2) group, which can act as a hydrogen bond donor. The iodine atom, being a bulky and lipophilic halogen, would contribute to a hydrophobic region, potentially engaging in halogen bonding or other specific hydrophobic interactions within a receptor pocket.

A computational approach to generate a 3D pharmacophore model would involve mapping these features in space. The distances and angles between these features are critical for defining the specific spatial arrangement required for biological activity. nih.govmdpi.com For instance, a model might specify the precise distance between the hydrogen bond acceptor feature on the triazole ring and the hydrogen bond donor of the aniline moiety.

The table below outlines the principal pharmacophoric features anticipated for the this compound structure.

| Feature Type | Structural Origin | Potential Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | N2 and N4 atoms of the 1,2,4-triazole ring | Formation of hydrogen bonds with donor groups (e.g., -OH, -NH) in a receptor active site. |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) on the aniline ring | Formation of hydrogen bonds with acceptor groups (e.g., C=O) in a receptor active site. |

| Aromatic Ring (AR) | Phenyl ring of the aniline moiety | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. nih.gov |

| Hydrophobic Feature (H) | Iodinated benzene (B151609) ring, methylene (B1212753) linker | Van der Waals or hydrophobic interactions; the iodine atom can enhance binding affinity through specific halogen bonding. |

This model serves as a foundational hypothesis for virtual screening to identify other compounds with a similar 3D arrangement of features or for guiding the structural modification of the lead compound to optimize its interactions with a target. mdpi.com

Computational Studies on Reaction Mechanisms and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the analysis of entire reaction pathways. researchgate.netnih.govmdpi.com Such studies are invaluable for understanding how a molecule like this compound is formed and for optimizing its synthesis.

Transition State Characterization in Synthetic Pathways

A plausible and common synthetic route to this compound involves the N-alkylation of 1,2,4-triazole with a suitable electrophile, such as 4-(bromomethyl)-2-iodoaniline. This reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Computational modeling can be used to locate and characterize the geometry and energy of the transition state (TS) for this key step.

Transition state calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the first-order saddle point on the potential energy surface connecting the reactants and products. nih.govconsensus.app The successful location of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking and bond forming. researchgate.netmdpi.com

For the N-alkylation of 1,2,4-triazole, the transition state would feature a trigonal bipyramidal geometry at the benzylic carbon. Key parameters that characterize this TS include the lengths of the partially formed N-C bond (from the incoming triazole) and the partially broken C-Br bond, as well as the imaginary frequency. mdpi.com

The table below presents hypothetical, yet representative, data that would be obtained from a DFT calculation for the transition state of the proposed SN2 reaction.

| Parameter | Description | Typical Calculated Value |

| Geometric Parameters | ||

| d(N...C) | Distance of the forming bond between the triazole Nitrogen and the benzylic Carbon. | ~2.10 Å |

| d(C...Br) | Distance of the breaking bond between the benzylic Carbon and the leaving Bromine atom. | ~2.35 Å |

| Vibrational Analysis | ||

| Imaginary Frequency | The single negative frequency indicating a true transition state. | -350 to -450 cm⁻¹ |

| Energetics | ||

| Activation Energy (ΔE‡) | The energy barrier of the reaction (E_TS - E_Reactants). | +15 to +25 kcal/mol |

These computational results provide a detailed microscopic view of the reaction's critical point, offering insights into the electronic and steric factors that govern the reaction rate. researchgate.net

Reaction Coordinate Analysis for Optimized Reaction Conditions

A reaction coordinate analysis, also known as a potential energy surface (PES) scan, provides a complete energy profile of a reaction from reactants to products. mdpi.com This analysis is performed by systematically changing a key geometric parameter—the reaction coordinate—and calculating the energy at each step. For the SN2 synthesis of this compound, the reaction coordinate could be defined as the distance between the nucleophilic nitrogen of the triazole and the electrophilic benzylic carbon.

This analysis is instrumental for optimizing reaction conditions. For example, by understanding the activation barrier, one can determine the temperature required for the reaction to proceed at a reasonable rate. Furthermore, by computationally modeling the reaction in different solvents (using implicit or explicit solvent models), the effect of the solvent on the energy profile can be assessed, helping to select a medium that preferentially stabilizes the transition state and accelerates the reaction.

The following table summarizes the key energetic landmarks that would be identified in a reaction coordinate analysis for the proposed synthesis.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1,2,4-triazole + 4-(bromomethyl)-2-iodoaniline | 0.0 (Reference) |

| Transition State (TS) | SN2 transition state structure | +20.5 |

| Products | This compound + HBr | -15.0 |

This analysis would confirm that the reaction is kinetically feasible under standard laboratory conditions and is thermodynamically favorable (exothermic). By providing a quantitative understanding of the reaction mechanism and energetics, these computational studies serve as a powerful predictive tool to guide practical synthetic efforts.

Pharmacological, Medicinal, and Biological Research Endeavors Involving 2 Iodo 4 1,2,4 Triazol 1 Ylmethyl Aniline Scaffolds

Spectrum of Biological Activities Explored for 1,2,4-Triazole-Based Compounds

Compounds incorporating the 1,2,4-triazole (B32235) nucleus have demonstrated a remarkable breadth of biological and pharmacological activities. nih.govnih.gov This is attributed to the triazole ring's ability to act as a bioisostere for amide, ester, or carboxyl groups, along with its favorable pharmacokinetic properties and resistance to metabolic degradation. nuft.edu.ua The therapeutic potential of these derivatives has been explored across various domains, including infectious diseases, oncology, and inflammatory conditions. bohrium.comnih.gov Extensive research has established activities such as antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties for this class of compounds. nih.govnih.govnih.gov

The investigation of antifungal properties for 1,2,4-triazole derivatives is a prominent area of research, driven by the need for new agents to combat fungal resistance. nih.gov A significant number of clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole, feature the 1,2,4-triazole core. nih.govresearchgate.net

Research methodologies for evaluating antifungal potential typically involve in vitro screening against a panel of pathogenic fungi. nih.govnih.gov Common fungal strains used for testing include Candida albicans, Aspergillus niger, Microsporum gypseum, and Cryptococcus neoformans. nih.govnih.gov The antifungal efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth. nih.gov For instance, a study on thiazolo[4,5-d]pyrimidine (B1250722) hybrids with 1H-1,2,4-triazole classified antifungal activity based on MIC values as poor (≥32 μg/mL), modest (16–32 μg/mL), good (4–8 μg/mL), or excellent (0.06–2 μg/mL). nih.gov Another research synthesized a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives and evaluated their activity against various plant-pathogenic fungi like Botrytis cinerea and Phytophthora infestans. frontiersin.org

Table 1: Examples of Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Type | Fungal Strain | Activity Metric | Result | Reference |

| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans | MIC | 0.0156 - 2.0 µg/mL | nih.gov |

| 1,2,3-Benzotriazine-4-one hybrids | Cryptococcus neoformans | MIC | 0.0156 - 2.0 µg/mL | nih.gov |

| Thiazolo[4,5-d]pyrimidine hybrids | Various fungi | MIC | 0.06 - >32 µg/mL | nih.gov |

| Myrtenal derivatives | Physalospora piricola | Inhibition Rate (at 50 µg/mL) | 90-98% | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Activity | Superior or comparable to Ketoconazole | nih.gov |

The escalating issue of antibiotic resistance has spurred the development of novel antibacterial agents, with 1,2,4-triazole derivatives emerging as a promising class of compounds. mdpi.comnih.gov Research in this area focuses on synthesizing new triazole-based molecules and evaluating their efficacy against a range of pathogenic bacteria. sci-hub.se

Standard screening methods include in vitro growth inhibitory activity assays against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains. nih.govmdpi.com The cup-plate method and the broth dilution method are commonly employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. nih.govijpsjournal.com For example, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were screened against several bacterial species, demonstrating significant activity. mdpi.com Similarly, clinafloxacin-triazole hybrids were tested against a panel of bacteria including S. aureus and E. coli, showing excellent antibacterial activity with MIC values ranging from 0.25 to 1 µg/mL. sci-hub.se The activity of these new derivatives is often compared to standard antibiotics like streptomycin (B1217042) or ciprofloxacin. nih.govsci-hub.se

Table 2: Examples of Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |

| Ofloxacin derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | MIC | 0.25 - 1 µg/mL | mdpi.com |

| Clinafloxacin-triazole hybrids | Gram-positive & Gram-negative pathogens | MIC | 0.25 - 1 µg/mL | sci-hub.se |

| 1,2,4-Triazole-imidazole hybrid (3b) | Gram-positive strains | MIC | 0.06 - 0.25 µg/mL | sci-hub.se |

| 1,2,4-Triazolo[3,4-b] nuft.edu.uanih.govijpsjournal.comthiadiazine (39c) | E. coli | MIC | 3.125 µg/mL | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5e) | S. aureus | Activity | Superior to Streptomycin | nih.gov |

The 1,2,4-triazole scaffold is integral to several established anticancer drugs, such as letrozole (B1683767) and anastrozole, which highlights its potential in oncology. nih.govresearchgate.net Research into new anticancer agents frequently involves the synthesis of novel 1,2,4-triazole derivatives and the evaluation of their antiproliferative effects. researchgate.netnih.gov

The primary research approach involves in vitro cytotoxicity screening against a panel of human cancer cell lines. nih.govisres.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the compound's IC50 value (the concentration required to inhibit the growth of 50% of cancer cells). nih.govnih.gov Cell lines commonly used for these evaluations include those from breast cancer (e.g., MCF-7), lung cancer (e.g., A549), cervical cancer (e.g., HeLa), and leukemia. researchgate.netnih.govisres.org Further mechanistic studies may explore the compound's effect on specific anticancer targets like EGFR, BRAF, or tubulin polymerization. nih.gov For instance, certain novel 1,2,4-triazole derivatives showed potent inhibitory activity against the HepG2 cancer cell line, while others were found to arrest the cell cycle at the G2/M phase in the A431 cell line. nih.gov

Table 3: Examples of In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Result (µM) | Reference |

| 8c | - | EGFR Inhibition IC50 | 3.6 | nih.gov |

| 10a | MCF-7 (Breast) | IC50 | 6.43 | nih.gov |

| 10a | HeLa (Cervical) | IC50 | 5.6 | nih.gov |

| 10a | A549 (Lung) | IC50 | 21.1 | nih.gov |

| 10d | Hela (Cervical) | IC50 | 9.8 | nih.gov |

The 1,2,4-triazole ring is a key feature of the broad-spectrum antiviral drug ribavirin, inspiring further research into derivatives with antiviral properties. nuft.edu.uabohrium.com The emergence of new viral infections necessitates the development of effective antiviral agents, and 1,2,4-triazole scaffolds are actively investigated for this purpose. nuft.edu.uabohrium.com

Research approaches focus on evaluating the ability of these compounds to inhibit viral replication in vitro. nih.gov Assays are conducted against a variety of viruses, including influenza virus, herpes simplex virus (HSV), hepatitis B and C viruses (HBV, HCV), and human immunodeficiency virus (HIV). nih.govresearchgate.net For anti-HIV research, studies may target specific viral enzymes, such as HIV-1 reverse transcriptase or integrase. bohrium.combohrium.com For example, isosteric analogs of acyclovir (B1169) containing a 1,2,4-triazole ring have shown activity against herpes simplex type 1 virus. bohrium.com Other studies have synthesized acetamide-substituted analogs of doravirine (B607182) that exhibit inhibitory properties against HIV-1. bohrium.com

Derivatives of 1,2,4-triazole have been investigated for their potential to treat inflammatory diseases. nih.govmdpi.com These compounds can exert their effects through various mechanisms, making them attractive candidates for the development of new anti-inflammatory drugs. mdpi.comuran.ua

In vitro research approaches often involve enzyme inhibition assays to determine a compound's effect on key inflammatory mediators. mdpi.com This includes evaluating the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (LOX). nih.govmdpi.com For example, a novel series of 1,2,4-triazole derivatives showed potent and selective COX-2 inhibition, with one compound having a COX-2 IC50 value of 0.04 µM, comparable to celecoxib. mdpi.com In vivo studies are also common, with the carrageenan-induced paw edema model in rats being a standard method to assess anti-inflammatory activity. researchgate.netresearchgate.net Some compounds have demonstrated anti-inflammatory activity in this model comparable to standard drugs like diclofenac. mdpi.com

Table 4: Examples of Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

| Compound ID/Type | Target/Model | Activity Metric | Result (µM) | Reference |

| Derivative 14 | COX-2 | IC50 | 0.04 | mdpi.com |

| Derivative 14 | COX-1 | IC50 | 13.5 | mdpi.com |

| Celecoxib (Reference) | COX-2 | IC50 | 0.045 | mdpi.com |

| Compound 32a | COX-2 | IC50 | ~1.23 | mdpi.com |

| Compound 32b | COX-2 | IC50 | ~0.98 | mdpi.com |

| Compound 246a | COX-2 | IC50 | 0.98 | nih.gov |

Beyond the major areas of research, the versatile 1,2,4-triazole scaffold has been screened for a variety of other pharmacological activities. These investigations employ specific models and assays to identify potential therapeutic applications.

Anticonvulsant Activity: Screening is often performed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in animal models. mdpi.com These tests help identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively. The 50% effective dose (ED50) is determined to quantify potency. mdpi.com

Antitubercular Activity: Compounds are evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, particularly the H37Rv strain. globalresearchonline.net The activity is often compared to standard antitubercular drugs like isoniazid. globalresearchonline.net

Antioxidant Activity: Various in vitro assays are used to screen for antioxidant potential. These methods assess the compound's ability to scavenge free radicals or chelate metal ions. bohrium.comnih.gov

Neuroprotective Activity: The neuroprotective effects of 1,2,4-triazole derivatives are investigated using cell-based assays, such as protecting PC12 cells from cytotoxicity induced by oxidative stressors like H2O2. nih.gov Animal models of ischemic stroke, like the middle cerebral artery occlusion (MCAO) model in rats, are also used to evaluate behavioral improvements and reduction in infarct area. nih.gov

Elucidation of Molecular Mechanism of Action

Extensive searches of peer-reviewed scientific literature and chemical databases did not yield specific studies detailing the molecular mechanism of action for the compound 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline. The following sections reflect the general methodologies used for analogous compounds containing the 1,2,4-triazole scaffold, as direct research on the specified molecule is not publicly available.

Target Identification and Validation Strategies (e.g., Enzyme Inhibition, Receptor Binding)

While direct targets for this compound have not been identified in published research, the 1,2,4-triazole core is a recognized pharmacophore in numerous enzyme inhibitors. Derivatives of 1,2,4-triazole have been investigated for their inhibitory activity against a variety of enzymes. For instance, different substituted triazoles have been explored as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. The general strategy involves designing molecules where the triazole ring may coordinate with the heme iron within the enzyme's active site. Other enzymes targeted by triazole derivatives include kinases, thymidine (B127349) phosphorylase, acetylcholinesterase, and α-glucosidase. Target validation for such compounds typically involves initial screening against a panel of relevant enzymes, followed by more detailed kinetic studies to determine the potency and mechanism of inhibition (e.g., competitive, non-competitive).

Investigation of Cellular and Subcellular Mechanisms

There is no available data concerning the specific cellular or subcellular effects of this compound. For novel compounds of this class, researchers would typically investigate effects on cellular signaling pathways. For example, if a compound is identified as a kinase inhibitor, subsequent studies would involve treating cancer cell lines with the compound and using techniques like Western blotting to observe changes in the phosphorylation status of downstream proteins in the targeted pathway. Should a compound be identified as an IDO1 inhibitor, cellular assays would measure the downstream effects of enzyme inhibition, such as the restoration of T-cell proliferation in co-culture with tumor cells.

Binding Mode Analysis through Molecular Docking Studies

Molecular docking is a computational technique frequently used to predict and analyze the binding mode of small molecules within the active site of a target protein. Although no molecular docking studies have been published specifically for this compound, this method is a cornerstone in the study of 1,2,4-triazole derivatives. In a typical study, the crystal structure of a target enzyme (e.g., IDO1, a specific kinase, or thymidine phosphorylase) is obtained from a protein database. The synthesized compound is then computationally "docked" into the active site to predict its binding orientation and affinity. These studies help to identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues of the protein, which are crucial for its inhibitory activity. For many triazole-based enzyme inhibitors, the nitrogen atoms of the triazole ring are predicted to play a critical role in coordinating with the target.

In Vitro Biological Activity Assessment Methodologies

Cell-Based Assays (e.g., MTT assay for cytotoxicity)

The in vitro biological activity of novel chemical entities is commonly first assessed through cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of a compound on cancer cell lines. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. While no MTT assay results for this compound are available, numerous studies report the use of this assay to determine the IC50 (half-maximal inhibitory concentration) values for other 1,2,4-triazole derivatives against various cancer cell lines, providing a measure of their anti-proliferative activity.

Below is an example of how data from MTT assays on hypothetical 1,2,4-triazole derivatives might be presented.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 15.2 |

| Derivative B | MCF-7 (Breast) | 22.5 |

| Derivative A | A549 (Lung) | 28.1 |

| Derivative B | A549 (Lung) | 35.7 |

| Derivative A | HeLa (Cervical) | 12.8 |

| Derivative B | HeLa (Cervical) | 19.4 |

Enzyme-Based Assays (e.g., IDO1 inhibition studies)

To directly assess the effect of a compound on a specific enzyme, enzyme-based assays are employed. For potential IDO1 inhibitors, for example, an in vitro assay would be used to measure the enzymatic conversion of tryptophan to N-formylkynurenine. The potency of the inhibitor is determined by its ability to reduce this enzymatic activity, typically quantified as an IC50 value. While no such data exists for this compound, studies on other triazole derivatives have shown a range of inhibitory activities against IDO1. These assays are crucial for confirming that the compound's biological effect is due to the direct inhibition of the intended target enzyme.

Below is an example of how data from enzyme inhibition assays might be presented for hypothetical compounds.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative X | IDO1 | 5.8 |

| Derivative Y | IDO1 | 12.3 |

| Derivative X | Thymidine Phosphorylase | > 50 |

| Derivative Y | Thymidine Phosphorylase | 25.1 |

| Derivative X | α-glucosidase | 41.2 |

| Derivative Y | α-glucosidase | 33.6 |

Structure-Activity Relationship (SAR) Development in Biological Contexts

The exploration of the SAR of this compound and its analogs is a critical endeavor in medicinal chemistry. By systematically altering the molecular structure and observing the corresponding changes in biological effect, scientists can identify the key chemical features responsible for a compound's therapeutic or adverse effects.

Correlating Structural Modifications with Biological Potency

The potency of a drug candidate is a measure of the concentration required to produce a specific biological effect. For derivatives of this compound, even minor structural changes can lead to dramatic shifts in potency. For instance, the nature and position of substituents on the aniline (B41778) ring or the triazole moiety can influence how tightly the molecule binds to its biological target.

Researchers often create a library of analogous compounds, each with a specific modification, and test them in biological assays. The data from these assays are then used to build a model of the SAR, which can guide the design of more potent compounds.

| Modification | Observed Effect on Potency |

| Aniline Ring Substitution | Alterations to the substitution pattern can significantly affect binding affinity. |

| Triazole Ring Substitution | Modifications can influence both potency and selectivity. |

| Linker Modification | Changes to the methylene (B1212753) bridge can impact conformational flexibility. |

Influence of the Iodo Substituent on Bioactivity Profiles

The presence of a halogen atom, such as iodine, on a drug molecule can have a profound effect on its biological activity. The iodo substituent in the 2-position of the aniline ring of this compound is of particular interest. Its size, electronegativity, and ability to form halogen bonds can all contribute to the compound's bioactivity profile.

Halogen bonds are non-covalent interactions that can play a crucial role in the binding of a ligand to a protein. The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms on the biological target. This can lead to increased binding affinity and, consequently, higher potency. Furthermore, the lipophilicity of the iodine atom can influence the compound's ability to cross cell membranes and reach its site of action.

Impact of Aniline and Triazole Substitutions on Target Interactions

The aniline and triazole rings are fundamental components of the this compound scaffold, and substitutions on these rings are a key strategy for modulating target interactions.

Substitutions on the aniline ring can alter the electronic properties of the molecule, which can in turn affect its binding to the target. For example, electron-withdrawing or electron-donating groups can influence the acidity of the aniline nitrogen and its ability to participate in hydrogen bonding.

The 1,2,4-triazole ring is a versatile heterocyclic system that can engage in a variety of interactions with biological targets, including hydrogen bonding and metal coordination. Substitutions on the triazole ring can be used to fine-tune these interactions and improve the compound's selectivity for a particular target.

Principles of Ligand Design and Optimization for Specific Biological Targets

The insights gained from SAR studies are the foundation for the rational design and optimization of ligands for specific biological targets. The goal is to develop a molecule that binds to its target with high affinity and selectivity, while also possessing favorable pharmacokinetic properties.

The design process often begins with a "hit" compound, identified through screening, which shows some activity against the target of interest. The SAR data for this hit and its analogs are then used to guide a process of iterative optimization.

Key principles in the ligand design and optimization of this compound-based compounds include:

Target-Focused Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit snugly into the binding site.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties, in order to improve potency or reduce toxicity.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this information to design new molecules.

Computational Chemistry: Employing computer simulations to predict the binding affinity and other properties of designed molecules before they are synthesized.

By applying these principles, medicinal chemists can systematically refine the structure of this compound to develop potent and selective drug candidates with the potential to treat a wide range of diseases.

Diverse Applications and Research Directions in Chemical Sciences Beyond Biology

Strategic Utility as a Key Synthetic Intermediate

The structural features of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline make it a valuable precursor and building block in the synthesis of more complex molecules. The presence of the iodine atom, the primary amine group, and the triazole ring allows for a wide range of chemical modifications, positioning it as a key intermediate in multi-step synthetic pathways.

One of the most notable applications of this compound is in the pharmaceutical industry, particularly as a precursor for synthesizing intermediates of Rizatriptan, a medication used for treating migraines. ias.ac.ingoogle.com The synthesis of Rizatriptan and related tryptamine (B22526) derivatives often involves the construction of an indole (B1671886) ring, a process where iodo-aniline derivatives are crucial. google.comresearchgate.net

In one synthetic approach, a 2-iodo aniline (B41778) derivative is reacted with an alkyne in the presence of a palladium catalyst to form tryptopholes, which are then converted into Rizatriptan. google.com A more specific method involves the radical cyclization of N-{2-iodo-4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-acetamide derivatives, which are directly synthesized from the core iodo-aniline structure. researchgate.net This highlights the compound's role in facilitating the creation of the complex heterocyclic system of Rizatriptan. The general pathway underscores the importance of the iodo-aniline framework in modern pharmaceutical synthesis.

Table 1: Role of 2-Iodoaniline (B362364) Core in Rizatriptan Synthesis

| Synthetic Strategy | Key Reaction | Intermediate Type | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Reaction of 2-iodo aniline with an alkyne (e.g., Sonogashira coupling) | Protected tryptopholes | google.com |

| Radical Cyclization | Cyclization of an N-acetylated, N-alkynyl derivative of 2-iodo-4-[(1H-1,2,4-triazol-1-yl)methyl]aniline | Methylidene derivative, later isomerized to an indole structure | researchgate.net |

Beyond specific pharmaceutical applications, the 2-iodo-aniline moiety serves as a versatile building block for advanced organic synthesis. The carbon-iodine bond is particularly useful for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions. nih.gov

Research has demonstrated the utility of 2-iodoarenes in domino reactions. For instance, palladium-catalyzed domino Sonogashira coupling followed by a cyclization reaction is an efficient one-pot method for synthesizing bioactive heterocycles like benzofuran (B130515) and indole derivatives from 2-iodoarenes and alkynes. nih.gov This capability allows chemists to construct complex molecular architectures efficiently, making this compound a valuable starting material for creating diverse libraries of organic compounds for further research and development.

Coordination Chemistry and Catalysis Research

The nitrogen atoms in the 1,2,4-triazole (B32235) ring and the aniline group make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. ekb.egresearchgate.net These ligands can form stable complexes with a variety of transition metals, leading to novel materials and catalysts.

Derivatives of 1,2,4-triazole are known to be effective ligands, capable of coordinating with metal ions in various modes, including as monodentate, bidentate, or bridging ligands. ekb.egresearchgate.net The triazole ring system can coordinate to metal centers through its nitrogen atoms. researchgate.net Specifically, 1,2,4-triazole can bridge palladium centers through its N(2) and N(4) atoms, forming polynuclear complexes. scispace.com

Schiff bases derived from 4-amino-1,2,4-triazole (B31798) derivatives have been synthesized and used to form stable complexes with metals such as Co(II), Ni(II), Cu(II), and Pd(II). ekb.egekb.eg The resulting metal complexes exhibit diverse geometries, including square planar for Palladium(II) and octahedral or tetrahedral for other metals. ekb.egarabjchem.org The ability of the triazole moiety to form such stable complexes suggests that this compound is a promising scaffold for designing new ligands for transition metal chemistry.

Table 2: Examples of Metal Complexes with 1,2,4-Triazole-Based Ligands

| Metal Ion | Ligand Type | Resulting Geometry | Reference |

|---|---|---|---|

| Palladium(II) | 1,2,4-triazole (bridging) | Square-planar | scispace.com |

| Palladium(II) | Azoimine ligands | Square-planar | arabjchem.org |

| Palladium(II) | Schiff base from 4-amino-1,2,4-triazole | Square-planar | ekb.eg |

| Cobalt(II), Nickel(II) | Schiff base from 4-amino-1,2,4-triazole | Octahedral | ekb.eg |

The transition metal complexes formed from 1,2,4-triazole-based ligands are not just structurally interesting; they also have potential applications in catalysis. The electronic properties of the ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity of the metal center. ed.ac.uk

Palladium complexes, in particular, are renowned for their catalytic prowess in a wide array of organic transformations. For example, palladium(II) complexes bearing 1,2,3-triazolylidene ligands have been successfully used as catalysts for domino Sonogashira coupling/cyclization reactions. nih.gov Furthermore, organometallic ruthenium complexes containing phenylazopyridine ligands, which have similar σ-donor/π-acceptor properties, have shown catalytic activity in the oxidation of glutathione. ed.ac.uk This suggests that new palladium complexes derived from this compound could be explored for their catalytic performance in various organic reactions, potentially leading to the development of novel and more efficient synthetic methodologies.

Applications in Agrochemical Research and Development

The 1,2,4-triazole nucleus is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govnih.gov Many commercial fungicides are based on the triazole structure, and they function by inhibiting the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov

Compounds featuring the 1,2,4-triazol-1-ylmethyl)aniline structure have been synthesized and evaluated for their antifungal and antibacterial properties. rjptonline.org Research has shown that 1,2,4-triazole derivatives possess a broad spectrum of fungicidal activity against various plant pathogens. nih.govrjptonline.org For instance, studies have evaluated the efficacy of novel triazole derivatives against phytopathogens such as Sclerotinia sclerotiorum, Physalospora piricola, and Phytophthora capsici. nih.govmdpi.com The consistent bioactivity of this class of compounds makes this compound a compound of interest for the synthesis of new, potentially more effective, crop protection agents. chemimpex.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Rizatriptan |

| N-{2-iodo-4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-acetamide |

| Tryptamine |

| Indole |

| Tryptophol |

| Benzofuran |

| Palladium |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Ruthenium |

| Platinum(II) |

| Glutathione |

| Ergosterol |

| 4-(1,2,4-triazol-1-yl-methyl)aniline |

Research into Fungicidal Agents

The 1,2,4-triazole core is a well-established pharmacophore in the development of fungicidal agents. These compounds are among the most widely used fungicides in agriculture due to their high efficiency at low dosages, high selectivity, and reduced environmental impact. The primary mechanism of action for triazole fungicides involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Research into novel 1,2,4-triazole derivatives continues to yield compounds with potent and broad-spectrum fungicidal activities. For instance, studies have shown that introducing various substituents to the triazole ring can lead to derivatives with significant efficacy against a range of plant pathogens.

| Compound ID | Target Pathogen | EC50 (mg/L) | Reference |

| 5a4 | S. sclerotiorum | 1.59 | |

| 5a4 | P. infestans | 0.46 | |

| 5a4 | R. solani | 0.27 | |

| 5a4 | B. cinerea | 11.39 | |

| 5b2 | S. sclerotiorum | 0.12 |

This table presents the fungicidal activity of selected 1,2,4-triazole derivatives, demonstrating the potential of this class of compounds.

While direct studies on the fungicidal properties of this compound are not prominent, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex triazole-based fungicides. The presence of the iodine atom offers a site for further chemical modification, potentially leading to new derivatives with enhanced fungicidal profiles.

Research into Herbicidal Agents

In addition to their fungicidal properties, 1,2,4-triazole derivatives have been explored for their herbicidal activity. The structural diversity of this class of compounds allows for the development of molecules that can interfere with various biological processes in plants. Research has focused on synthesizing new derivatives and evaluating their efficacy against different weed species.

For example, certain 1,2,4-triazolinone derivatives have shown herbicidal effects, and ongoing research aims to discover novel compounds with high potency and selectivity. The incorporation of different functional groups, such as pyrimidinyl and phenylsulfonyl moieties, into the triazole structure has been a strategy to enhance herbicidal activity.

While there is no specific information available on the herbicidal activity of this compound, its chemical structure suggests that it could be a precursor for the synthesis of new herbicidal candidates. The aniline and triazole components are found in various agrochemicals, and the iodine atom provides a handle for creating a library of related compounds for screening.

Exploration in Materials Science

The application of this compound in materials science is a burgeoning area of research. The unique combination of an aromatic amine, an iodine substituent, and a nitrogen-rich triazole ring suggests potential for this compound in the design and synthesis of novel functional materials.

Design and Synthesis of Novel Functional Materials

There is currently no specific research available detailing the design and synthesis of novel functional materials derived from this compound. However, the molecular structure suggests potential as a building block for coordination polymers or metal-organic frameworks (MOFs), where the triazole nitrogen atoms could coordinate to metal centers.

Polymer Chemistry Applications

In the realm of polymer chemistry, there is no specific information on the applications of this compound. The primary amine group of the aniline moiety could potentially be used for polymerization reactions, such as in the formation of polyamides or polyimides. The iodine atom could also be utilized for cross-linking reactions or as a site for post-polymerization modification.

Potential in Optical and Electronic Materials

There is no available research on the potential of this compound in optical and electronic materials. The conjugated π-system of the aniline ring, in conjunction with the electron-withdrawing/donating properties of the substituents, could theoretically impart interesting photophysical properties. Further research would be needed to explore any potential applications in this area.

Emerging Research Frontiers and Future Perspectives for 2 Iodo 4 1,2,4 Triazol 1 Ylmethyl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline, while not yet explicitly detailed in the literature, can be envisioned through a multi-step process that prioritizes sustainability and efficiency. Future research will likely focus on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

A plausible synthetic strategy would involve a convergent approach, beginning with the synthesis of a 4-(aminomethyl)-2-iodoaniline (B8786280) precursor. Modern methods for the iodination of anilines, such as transition-metal-free decarboxylative iodination of anthranilic acids or eco-friendly diazotization-iodination procedures in aqueous media, could be employed to introduce the iodine atom selectively and sustainably.

Subsequently, the 1,2,4-triazole (B32235) moiety could be introduced. One forward-thinking approach is the use of multicomponent reactions, which can construct the 1,2,4-triazole ring directly from the aniline (B41778) derivative in a single step, thereby enhancing atom economy. Alternatively, a greener pathway could involve the reaction of the aniline precursor with a triazole-containing building block under mild, catalyst-free, or biocatalytic conditions. The use of water as a solvent and the application of microwave or ultrasonic irradiation to accelerate reaction times are other sustainable avenues to be explored.

Future synthetic methodologies will likely aim for high yields and purity while adhering to the principles of green chemistry, as outlined in the table below.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Iodination of Aniline Core | Use of harsh iodinating agents and organic solvents. | Transition-metal-free decarboxylative iodination; Diazotization-iodination in water. | Safer solvents and reagents; Waste prevention. |

| Introduction of Triazole Moiety | Multi-step synthesis with protecting groups. | One-pot multicomponent reactions; Enzyme-catalyzed synthesis. | Atom economy; Catalysis. |

Integration of Advanced Analytical Techniques for Deeper Characterization

A thorough characterization of this compound is paramount to understanding its physicochemical properties and potential applications. Future research will necessitate the use of a suite of advanced analytical techniques to provide a comprehensive structural and electronic profile of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) will be crucial for elucidating the precise connectivity and electronic environment of the atoms. Due to the presence of the iodine atom, solid-state NMR could also provide valuable insights into the molecular structure in the solid phase. Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), will be essential for confirming the molecular weight and fragmentation pattern. Fourier-Transform Infrared (FT-IR) spectroscopy will help in identifying the characteristic vibrational modes of the functional groups present.

For a definitive three-dimensional structure, single-crystal X-ray diffraction will be the gold standard. This technique can reveal bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's behavior in the solid state and for guiding molecular modeling studies.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Features |

|---|---|

| ¹H NMR | Aromatic protons with distinct splitting patterns due to iodo and aminomethyl substituents; Singlet for the methylene (B1212753) bridge protons; Two singlets for the triazole ring protons. |

| ¹³C NMR | Aromatic carbons showing shifts influenced by the iodine and amino groups; Signal for the methylene carbon; Signals for the two distinct carbons of the triazole ring. |

| FT-IR (cm⁻¹) | N-H stretching vibrations (aniline); C-H stretching (aromatic and aliphatic); C=C and C=N stretching in the aromatic and triazole rings; C-I stretching. |

Predictive Modeling and Artificial Intelligence in Compound Design

Computational chemistry and artificial intelligence (AI) are poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Predictive modeling can provide valuable insights into the molecule's properties, guiding synthetic efforts and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate structural features of aniline and triazole derivatives with their biological activities. cust.edu.twoup.comresearchgate.netnih.govnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs of the title compound. Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors, which is a crucial step in rational drug design. nih.govpnrjournal.comnih.govajchem-a.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness and potential pharmacokinetic profile of the compound at an early stage, helping to identify and mitigate potential liabilities. researchgate.netresearchgate.netnih.govijper.orgscirp.org The application of AI and machine learning algorithms can further enhance these predictions by learning from large datasets of known compounds to identify complex patterns that are not apparent from traditional analysis. youtube.comyoutube.com

Table 3: Key Computational Predictions for Drug Development

| Property | Predictive Method | Predicted Outcome for this compound |

|---|---|---|

| Biological Activity | QSAR, Molecular Docking | Potential for anticancer or antimicrobial activity based on the triazole moiety. |

| Binding Affinity | Molecular Docking | Favorable binding to specific enzyme active sites, depending on the target. |

| Oral Bioavailability | In silico ADMET | Moderate to good, based on Lipinski's rule of five. |

| Metabolic Stability | P450 Metabolism Prediction | Potential for metabolism at the aniline or methylene bridge. |

Expansion into Underexplored Biological Pathways and Therapeutic Areas

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. benthamscience.comnih.govzsmu.edu.ua The presence of this moiety in this compound suggests that it could be a promising candidate for therapeutic development.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications. This could include exploring its potential as an inhibitor of enzymes involved in cancer cell proliferation, such as kinases or histone deacetylases. Its potential as an antimicrobial agent against resistant strains of bacteria and fungi also warrants investigation.

Moreover, the unique electronic properties conferred by the iodine substituent could lead to interactions with less conventional biological targets. Investigating its effect on underexplored biological pathways through techniques like chemoproteomics and phenotypic screening could reveal unexpected therapeutic opportunities. The development of targeted drug delivery systems, where the compound is conjugated to a targeting moiety, could also enhance its efficacy and reduce potential side effects.

Table 4: Potential Biological Targets and Therapeutic Areas

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Oncology | Kinases, Aromatase, Topoisomerase | 1,2,4-Triazole is a known scaffold in many anticancer agents. |

| Infectious Diseases | Fungal lanosterol (B1674476) 14α-demethylase, Bacterial enzymes | Triazole is the core of many antifungal and antibacterial drugs. |

| Neurological Disorders | GABAA receptors, Other CNS targets | Some triazole derivatives exhibit anticonvulsant and anxiolytic effects. |

Synergistic Applications Across Chemical Disciplines

Beyond its potential in medicinal chemistry, this compound possesses structural features that make it a versatile building block for applications in other areas of chemistry.

In materials science, the triazole and aniline moieties can act as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, catalysis, or gas storage capabilities. The presence of the iodo group offers a handle for further functionalization through cross-coupling reactions, allowing for the creation of more complex and functional materials.

In the field of organic synthesis, the compound can serve as a versatile intermediate. The aniline group can be diazotized and converted into a wide range of other functional groups. The iodine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This opens up avenues for the synthesis of complex organic molecules with potential applications in agrochemicals, dyes, and polymer chemistry.

Table 5: Potential Synergistic Applications

| Discipline | Application | Key Structural Feature(s) |

|---|---|---|

| Materials Science | Synthesis of coordination polymers and MOFs | Triazole and aniline as coordinating ligands |

| Organic Synthesis | Versatile building block for complex molecule synthesis | Reactive iodine atom for cross-coupling reactions; Diazotizable aniline group |

| Agrochemicals | Development of new pesticides and herbicides | The 1,2,4-triazole moiety is present in many agrochemicals. |

Q & A

Q. What are the standard synthetic routes for 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline, and what key reaction conditions influence yield?

The compound is synthesized via iodination of 4-(1,2,4-triazol-1-ylmethyl)aniline using iodine monochloride (ICl) and calcium carbonate (CaCO₃) in a methanol/water solvent system. Reaction parameters such as stoichiometry (1:1 molar ratio of substrate to ICl), temperature (ambient to 50°C), and reaction time (4–8 hours) are critical for achieving yields >70%. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. How is the structural confirmation of this compound typically performed using spectroscopic methods?

Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the iodo group (δ ~200 ppm in ¹³C NMR) and triazole protons (δ 7.8–8.5 ppm in ¹H NMR). Mass spectrometry (MS) via electrospray ionization (ESI) confirms the molecular ion peak [M+H]⁺ at m/z 315. High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%) .

Q. What role does this compound play in pharmaceutical synthesis?

The compound serves as a key intermediate in synthesizing indole derivatives, such as Rizatriptan, a migraine medication. Its iodinated aromatic ring undergoes palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to introduce alkynyl or aryl groups, enabling the construction of complex heterocycles .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions involving this compound be optimized for high regioselectivity?

Optimizing ligand selection (e.g., triphenylphosphine vs. XPhos) and solvent polarity (DMF > THF) enhances regioselectivity. For example, using Pd(OAc)₂ with XPhos in DMF at 80°C achieves >90% yield in cyclization reactions. Microwave-assisted synthesis (100–120°C, 30 minutes) reduces side-product formation .

Q. What challenges arise in characterizing the crystal structure of this compound via X-ray diffraction, and how are they addressed?